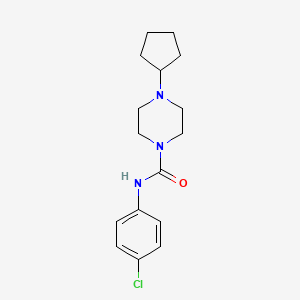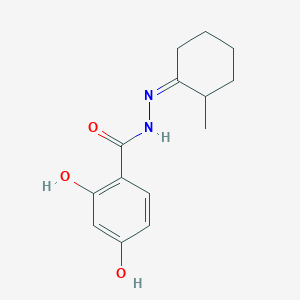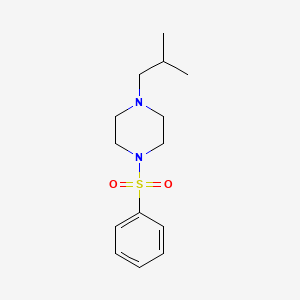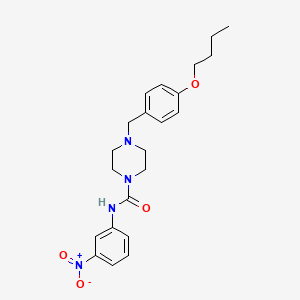
N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide
Overview
Description
N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide acts as an antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of the NMDA receptor, N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide can modulate the activity of the dopamine system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including analgesic effects, modulation of the dopamine system, and regulation of synaptic plasticity and memory formation. Additionally, N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide in laboratory experiments is its well-characterized mechanism of action, which allows researchers to study the effects of blocking the NMDA receptor. Additionally, N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide has been shown to have relatively low toxicity, making it a safe candidate for use in laboratory experiments. However, one limitation of using N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a variety of future directions for research involving N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide, including studies of its potential applications in pain management, drug addiction, and inflammatory diseases. Additionally, further research is needed to better understand the mechanisms underlying the effects of N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide on the dopamine system and synaptic plasticity. Finally, future research could focus on developing more effective methods for administering N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide in laboratory experiments.
Scientific Research Applications
N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide has been used in a variety of scientific research applications, including studies of the central nervous system, pain management, and drug addiction. N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide has been shown to have analgesic effects, making it a potential candidate for use in pain management. Additionally, N-(4-chlorophenyl)-4-cyclopentyl-1-piperazinecarboxamide has been studied for its potential to modulate the activity of the dopamine system, making it a potential candidate for use in drug addiction research.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-13-5-7-14(8-6-13)18-16(21)20-11-9-19(10-12-20)15-3-1-2-4-15/h5-8,15H,1-4,9-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMBNOLDCVCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4284656.png)
![3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide](/img/structure/B4284662.png)
![3,5-dihydroxy-N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}benzohydrazide](/img/structure/B4284663.png)
![2-[(4-chloro-3-methylphenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4284665.png)
![N-(3-chloro-2-methylphenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4284670.png)
![N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4284672.png)

![N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284693.png)

![N-cyclopropyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284704.png)
![2-(allyloxy)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4284708.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide](/img/structure/B4284714.png)

